Cas no 1850258-93-3 (1-(2-fluoroethyl)-4-methanesulfonylpiperazine)

1-(2-Fluoroethyl)-4-methanesulfonylpiperazine is a fluorinated piperazine derivative characterized by its sulfonyl and fluoroethyl functional groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of the methanesulfonyl group enhances its reactivity in nucleophilic substitution reactions, while the 2-fluoroethyl moiety may contribute to improved metabolic stability and bioavailability in drug design. Its well-defined structure and high purity make it suitable for use in exploratory studies, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety protocols.
1-(2-fluoroethyl)-4-methanesulfonylpiperazine structure
1850258-93-3 structure
Product Name:1-(2-fluoroethyl)-4-methanesulfonylpiperazine
CAS No:1850258-93-3
MF:C7H15FN2O2S
MW:210.269603967667
CID:6021546
PubChem ID:121184776
Update Time:2025-06-11

1-(2-fluoroethyl)-4-methanesulfonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoroethyl)-4-methanesulfonylpiperazine
    • Piperazine, 1-(2-fluoroethyl)-4-(methylsulfonyl)-
    • 1-(2-fluoroethyl)-4-methylsulfonylpiperazine
    • 1850258-93-3
    • F6543-1130
    • AKOS032461154
    • 1-(2-fluoroethyl)-4-(methylsulfonyl)piperazine
    • Inchi: 1S/C7H15FN2O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-7H2,1H3
    • InChI Key: DCFOBWZWDGVNCL-UHFFFAOYSA-N
    • SMILES: N1(CCF)CCN(S(C)(=O)=O)CC1

Computed Properties

  • Exact Mass: 210.08382706g/mol
  • Monoisotopic Mass: 210.08382706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 49Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 301.4±52.0 °C(Predicted)
  • pka: 5.24±0.10(Predicted)

1-(2-fluoroethyl)-4-methanesulfonylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6543-1130-2μmol
1-(2-fluoroethyl)-4-methanesulfonylpiperazine
1850258-93-3
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$85.5 2023-09-08
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Additional information on 1-(2-fluoroethyl)-4-methanesulfonylpiperazine

Recent Advances in the Study of 1-(2-fluoroethyl)-4-methanesulfonylpiperazine (CAS: 1850258-93-3)

The compound 1-(2-fluoroethyl)-4-methanesulfonylpiperazine (CAS: 1850258-93-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluoroethyl group and a methanesulfonylpiperazine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug development.

One of the key areas of interest is the role of 1-(2-fluoroethyl)-4-methanesulfonylpiperazine in modulating specific biological targets. Researchers have identified its interaction with certain enzymes and receptors, which could be leveraged for the treatment of neurological disorders and cancers. The compound's ability to cross the blood-brain barrier (BBB) has also been a focal point, as it opens up possibilities for central nervous system (CNS)-targeted therapies.

In a recent study published in the Journal of Medicinal Chemistry, the synthesis and optimization of 1-(2-fluoroethyl)-4-methanesulfonylpiperazine were detailed. The researchers employed a multi-step synthetic route, ensuring high yield and purity. The study also highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in vivo. Furthermore, preliminary in vitro assays demonstrated its efficacy in inhibiting specific protein kinases, suggesting its utility in oncology.

Another significant development is the exploration of 1-(2-fluoroethyl)-4-methanesulfonylpiperazine as a positron emission tomography (PET) tracer. The fluorine-18 isotope in the fluoroethyl group makes it a suitable candidate for radiolabeling, enabling non-invasive imaging of disease biomarkers. Early-stage clinical trials have shown promising results in visualizing tumor metabolism and neurodegenerative pathologies, although further validation is required.

Despite these advancements, challenges remain in the development of 1-(2-fluoroethyl)-4-methanesulfonylpiperazine-based therapeutics. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate the findings into clinical applications.

In conclusion, 1-(2-fluoroethyl)-4-methanesulfonylpiperazine (CAS: 1850258-93-3) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural attributes and diverse biological activities make it a valuable subject for ongoing and future research. Continued investigation into its mechanisms of action and therapeutic potential will undoubtedly contribute to the advancement of precision medicine.

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